molecular formula C13H14ClN B2574926 4-Chloro-2-methyl-3-(propan-2-yl)quinoline CAS No. 357951-57-6

4-Chloro-2-methyl-3-(propan-2-yl)quinoline

Cat. No.: B2574926
CAS No.: 357951-57-6
M. Wt: 219.71
InChI Key: KPJBXWZOABNBLN-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-3-(propan-2-yl)quinoline is a quinoline derivative with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and an isopropyl group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methylquinoline with isopropyl chloride in the presence of a base, followed by chlorination at the 4th position using a chlorinating agent such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, and chlorination under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-3-(propan-2-yl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

Scientific Research Applications

4-Chloro-2-methyl-3-(propan-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-3-(propan-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a building block and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

4-chloro-2-methyl-3-propan-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJBXWZOABNBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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